

An In-depth Technical Guide to 2,4-Diethylaniline (CAS: 14719-47-2)

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Compound of Interest

Compound Name: 2,4-diethylaniline

Cat. No.: B3047884

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-diethylaniline**, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogues, such as 2,6-diethylaniline and 2,4-dimethylaniline, to provide illustrative experimental protocols and expected analytical characteristics. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

2,4-Diethylaniline is a substituted aniline with two ethyl groups at the second and fourth positions of the benzene ring. Its chemical structure and key physicochemical properties are summarized below.

Property	Value	Source
CAS Number	14719-47-2	N/A
Molecular Formula	C10H15N	[1]
Molecular Weight	149.23 g/mol	[1]
Boiling Point	244 °C at 760 mmHg	[1]
Density	0.948 g/cm³	[1]
InChIKey	HOSJCFMDVCGSQM- UHFFFAOYSA-N	[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,4-diethylaniline** is not readily available in the reviewed literature, a common method for the synthesis of dialkylated anilines is the Friedel-Crafts alkylation of aniline. The following protocol for the synthesis of the closely related isomer, 2,6-diethylaniline, is provided as an illustrative example.[\[3\]](#)

Illustrative Synthesis of a Diethylaniline Isomer (2,6-Diethylaniline)

This industrial synthesis method involves the direct ortho-alkylation of aniline with ethylene gas at high temperature and pressure, catalyzed by an aluminum species.[\[3\]](#)

Materials:

- Aniline
- Triethylaluminum (catalyst precursor)
- Ethylene gas
- High-boiling aromatic solvent
- Aqueous sodium hydroxide solution

- Anhydrous magnesium sulfate

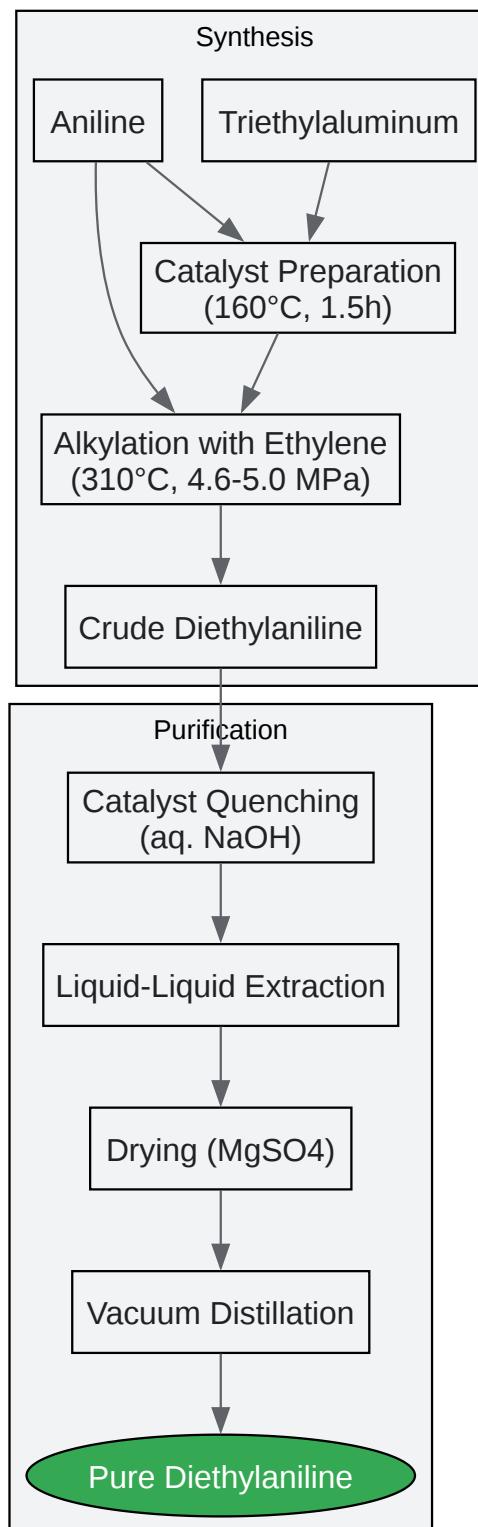
Equipment:

- High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls
- Evaporation kettle
- Distillation apparatus

Experimental Protocol:

- Catalyst Complex Preparation: In an evaporation kettle, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex. The pressure is then reduced to 0.1 MPa.[3]
- Alkylation Reaction: The prepared catalyst complex is mixed with additional aniline in a mass ratio of 1:12.5 and pumped into a high-pressure synthesis kettle. The reactor is heated to 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain the pressure as the reaction proceeds for 1-8 hours.[3]
- Work-up and Purification: After cooling and venting the reactor, the catalyst is deactivated with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.[3]

Illustrative Synthesis Workflow for Diethylaniline

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Illustrative synthesis workflow for a diethylaniline isomer.

Purification Methods

Fractional distillation under reduced pressure is the most common industrial method for purifying diethylanilines. For laboratory-scale purification, silica gel column chromatography can be employed to remove impurities with similar boiling points.

Spectroscopic and Analytical Data

Specific spectroscopic data for **2,4-diethylaniline** is not widely published. Therefore, data from analogous compounds are presented here to provide an expected analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **2,4-diethylaniline** are expected to show characteristic signals for the aromatic protons and carbons, as well as for the ethyl and amine groups. Below are the reported NMR data for the closely related 2,4-dimethylaniline.

Expected ^1H NMR of **2,4-Diethylaniline** (in CDCl_3):

- Aromatic Protons: Signals are expected in the range of δ 6.5-7.5 ppm. The splitting patterns will be influenced by the positions of the amino and ethyl groups.
- Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary with concentration and solvent.
- Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons are expected.

^{13}C NMR Data for 2,4-Dimethylaniline (in CDCl_3):^[4]

Assignment	Chemical Shift (ppm)
Aromatic Carbons	~117-145
Methyl Carbons	~17, 20

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted collision cross-section values for different adducts of **2,4-diethylaniline** are provided below.[\[5\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	150.12773	132.2
[M+Na] ⁺	172.10967	140.3
[M-H] ⁻	148.11317	135.8

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-diethylaniline** is expected to show characteristic absorption bands for the N-H stretching of the primary amine and C-H stretching of the aromatic ring and alkyl groups. The IR spectrum of the related N,N-diethylaniline shows characteristic peaks that can be used for comparison.[\[6\]](#)

Expected IR Absorption Bands for **2,4-Diethylaniline**:

- N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
- C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
- C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.
- C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

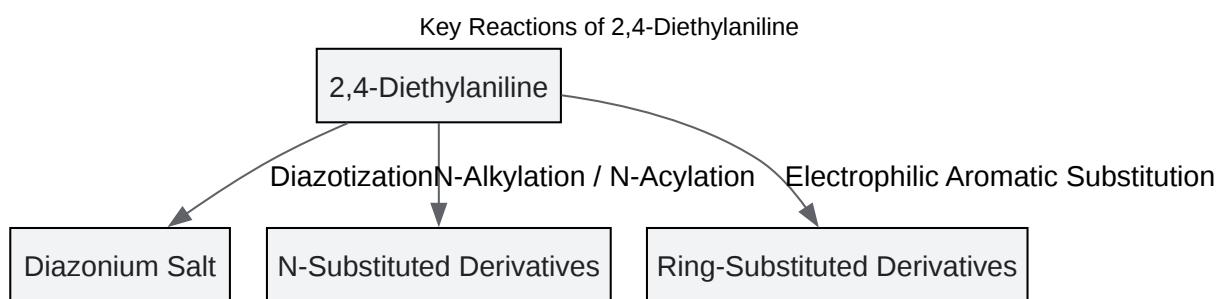
Reactivity and Potential Applications

As a substituted aniline, **2,4-diethylaniline** is expected to undergo a variety of chemical reactions, making it a potentially useful intermediate in organic synthesis.

Key Reactions

- Diazotization: The primary amine group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[\[2\]](#)

- N-Alkylation and N-Acylation: The amine group can be further functionalized through reactions with alkyl halides or acyl chlorides.
- Electrophilic Aromatic Substitution: The electron-donating nature of the amino and ethyl groups activates the aromatic ring towards electrophilic substitution reactions, such as halogenation and nitration.



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